3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
“3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound that is used in the preparation of AZD5363 . AZD5363 is a pharmaceutical compound known for its role in the treatment of anaemia and other ischaemia-related diseases .
Synthesis Analysis
The synthesis of AZD5363 involves the reaction of “8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione” with “(S)-3-amino-3-(4-chlorophenyl)propan-1-ol” in the presence of a base . This process is part of a larger chemical process that also involves the preparation of an intermediate compound .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a spirocyclic core that allows for expansion into both the substrate and 2OG binding pockets of the PHDs . This structure is amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions involve the use of a base and the reaction of specific compounds to form the desired product .
Scientific Research Applications
Biodegradable Polymers and Biomedical Applications
Polyhydroxyalkanoates (PHAs), including materials structurally related to 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione, have garnered attention due to their biocompatibility and biodegradability, making them ideal for medical applications such as tissue engineering, drug delivery systems, and biodegradable implants. Studies highlight the production processes, properties, and enhancements through metabolic engineering and technological advances, aiming to increase their efficiency and lower production costs for broader applications (Sun et al., 2007), (Grigore et al., 2019).
Surface Modification for Biocompatibility
Surface modifications of polymers, including those related to this compound, have been emphasized to improve their biocompatibility and functionalization for medical applications. These modifications aim to overcome limitations related to hydrophobicity and bio-recognition, facilitating their use in diverse medical applications such as implants and drug delivery systems (Chai et al., 2020).
Analytical and Characterization Techniques
Advancements in analytical and characterization techniques have played a crucial role in understanding the properties and enhancing the applications of materials derived from or related to this compound. These techniques include X-ray absorption spectroscopy for speciation and understanding environmental interactions, offering insights into their stability, interactions, and potential environmental impact (Gräfe et al., 2014).
Biotechnological Production and Applications
The biotechnological production and applications of lactic acid and its derivatives from biomass present a sustainable approach for generating value-added chemicals, showcasing the potential of using biotechnological routes for producing materials and compounds with enhanced properties and applications in green chemistry (Gao et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.
Mode of Action
This compound interacts with its targets in different ways:
- With RIPK1, it acts as an inhibitor .
- With PHD, it acts as a pan-inhibitor .
- With DOR, it acts as a selective agonist .
Biochemical Pathways
The compound affects several biochemical pathways:
- It inhibits the necroptosis signaling pathway by targeting RIPK1 .
- It inhibits the hypoxia response pathway by targeting PHD .
- It modulates pain signaling by targeting DOR .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of the compound’s action include:
Biochemical Analysis
Biochemical Properties
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity . These interactions are characterized by binding to the orthosteric site of the receptor, leading to modulation of receptor activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate cAMP production in cells expressing delta opioid receptors, thereby affecting intracellular signaling cascades . Additionally, it can alter gene expression profiles related to pain and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at delta opioid receptors, promoting G-protein signaling while exhibiting low beta-arrestin recruitment efficacy . This selective signaling bias is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with beta-arrestin pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical for its efficacy in laboratory settings. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of cellular functions without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it exhibits potent analgesic effects with minimal adverse reactions . At higher doses, there is a risk of toxicity and adverse effects, including potential convulsions . These findings underscore the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can influence metabolic flux and the levels of various metabolites, impacting the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in tissues expressing high levels of delta opioid receptors . Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments. It is predominantly found in the plasma membrane, where it interacts with delta opioid receptors . Additionally, post-translational modifications and targeting signals may direct it to other cellular compartments, influencing its activity and function .
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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